(3-iodopropyl)cyclopropane
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodopropylcyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11I/c7-5-1-2-6-3-4-6/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWFXXSZVSSHHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Iodopropyl Cyclopropane and Analogous Cyclopropyl Iodoalkane Constructs
Direct Synthetic Approaches to (3-Iodopropyl)cyclopropane
This approach begins with a molecule that already contains the C3-cyclopropyl skeleton, followed by the introduction of the iodine atom at the terminal position of the propyl chain. This strategy hinges on the availability of suitable precursors and the efficiency of the subsequent iodination reaction.
The most common precursor for this approach is 3-cyclopropyl-1-propanol. The conversion of the primary alcohol group to an iodide is a standard transformation in organic synthesis. Regioselectivity is inherent in this strategy as the hydroxyl group provides a specific site for functionalization. Several reliable methods can be employed for this conversion, with the choice often depending on the desired yield, scale, and tolerance of other functional groups.
Common methods include the Appel reaction, which utilizes triphenylphosphine (B44618) and iodine, or variations using carbon tetraiodide. Another effective method is the Finkelstein reaction, where a tosylate or mesylate precursor, derived from the alcohol, is displaced by an iodide salt like sodium iodide.
| Method | Reagents | Typical Solvent | Temperature (°C) | General Yield Range (%) |
| Appel Reaction | PPh₃, I₂ | Dichloromethane (DCM) | 0 to 25 | 80-95 |
| Phosphorus/Iodine | P (red), I₂ | Diethyl ether | 35 (reflux) | 70-90 |
| Finkelstein Reaction | 1. TsCl, Pyridine2. NaI | 1. DCM2. Acetone (B3395972) | 1. 0 to 252. 56 (reflux) | 85-98 (over two steps) |
This table presents generalized data for the conversion of primary alcohols to primary iodides, applicable to 3-cyclopropyl-1-propanol.
The synthesis of the key precursor, 3-cyclopropyl-1-propanol, can be achieved through various routes. One common method involves the reduction of 3-cyclopropylpropanoic acid or its corresponding esters using reducing agents like lithium aluminum hydride (LiAlH₄).
Alternatively, a Grignard reaction can be employed. The reaction between cyclopropylmethylmagnesium bromide and ethylene (B1197577) oxide provides a direct two-carbon extension, yielding 3-cyclopropyl-1-propanol. Careful control of reaction conditions is necessary to prevent rearrangement of the cyclopropylmethyl Grignard reagent.
Cyclopropanation Strategies for Introducing the Cyclopropyl (B3062369) Moiety
This synthetic route involves forming the cyclopropane (B1198618) ring on a substrate that already contains the iodoalkyl chain, such as 5-iodopent-1-ene. The Simmons-Smith reaction and its variants are the premier methods for this type of transformation.
The Simmons-Smith reaction is a cheletropic reaction that involves an organozinc carbenoid reacting with an alkene to form a cyclopropane. wikipedia.org A key advantage of this reaction is that it is stereospecific; the configuration of the double bond is preserved in the cyclopropane product. wikipedia.orgchemistrylearner.com The reaction proceeds through a concerted mechanism where the methylene (B1212753) group is delivered to the same face of the alkene, resulting in a syn-addition. organicchemistrytutor.comnih.gov
The classic Simmons-Smith reaction, first reported in 1958, utilizes diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. nih.govthermofisher.com The zinc-copper couple, an alloy of zinc and copper, reacts with diiodomethane to form the active carbenoid species, iodomethylzinc iodide (ICH₂ZnI). wikipedia.orgorgosolver.comucalgary.ca This reagent then reacts with an alkene, such as 5-iodopent-1-ene, to yield this compound. orgosolver.com While effective, this classic method can sometimes be slow or require activation of the zinc, for instance, by using ultrasound. organicchemistrytutor.com
To improve the reliability, reactivity, and scope of the Simmons-Smith reaction, several modifications have been developed.
Furukawa Modification : This widely used variant employs diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple. wikipedia.orgthermofisher.com The reaction between diethylzinc and diiodomethane generates a more reactive and often more soluble carbenoid species. wikipedia.orgnih.gov This modification is particularly useful for less reactive or sterically hindered alkenes and can lead to higher yields and faster reaction times. wikipedia.org
Charette Modification : This protocol can involve the use of stoichiometric amounts of zinc halides with diazo compounds to generate the organozinc carbenoid. wikipedia.org More recently, stable and storable zinc carbenoid species have been developed, avoiding the need for in situ generation from less stable precursors. organic-chemistry.org
Catalytic Variants : While the traditional Simmons-Smith reaction is stoichiometric in zinc, catalytic versions have been developed. These systems utilize a catalytic amount of a transition metal complex, such as cobalt or titanium, in conjunction with a stoichiometric zinc reductant and a methylene source like dibromomethane. nih.govorganic-chemistry.org These catalytic approaches can offer unique regioselectivity, especially in polyene substrates, discriminating between different types of double bonds based on their substitution pattern. nih.gov
| Method | Zinc Reagent | Methylene Source | Key Features |
| Classic Simmons-Smith | Zn-Cu couple | CH₂I₂ | Heterogeneous; requires activated zinc. thermofisher.commasterorganicchemistry.com |
| Furukawa Modification | Et₂Zn | CH₂I₂ | Homogeneous, faster, higher yields for many substrates. wikipedia.orgnih.gov |
| Shi Modification | Et₂Zn / CF₃CO₂H | CH₂I₂ | Generates a more nucleophilic carbenoid, effective for electron-deficient alkenes. wikipedia.org |
| Catalytic (e.g., Cobalt) | Zn (stoichiometric) | CH₂Br₂ | High regioselectivity based on alkene substitution. nih.gov |
This table compares common variants of the Simmons-Smith cyclopropanation reaction.
Carbene and Carbenoid Additions to Olefinic Precursors
The formation of a cyclopropane ring via the addition of a single carbon atom to an alkene double bond is a fundamental and widely employed strategy in organic synthesis. This transformation is typically achieved using highly reactive, electron-deficient intermediates known as carbenes or their more stabilized congeners, carbenoids. fiveable.meopenstax.org Carbenes, with the general formula R₂C:, possess a divalent carbon with only six valence electrons, rendering them powerful electrophiles that readily react with nucleophilic C=C double bonds. openstax.org The reaction generally proceeds in a concerted, stereospecific step, meaning the stereochemistry of the starting alkene is preserved in the resulting cyclopropane product. libretexts.org This approach is crucial for creating the strained three-membered ring system found in numerous biologically active molecules and synthetic intermediates. fiveable.memarquette.edu
Diazo Compound-Mediated Cyclopropanation
Diazo compounds, characterized by the R₂C=N₂ functional group, are common and versatile precursors for generating carbene species for cyclopropanation. wikipedia.orgmdpi.com The process typically involves the decomposition of the diazo compound, often initiated by heat, light (photolysis), or metal catalysis, to extrude stable dinitrogen gas (N₂) and generate the transient carbene. fiveable.mewikipedia.org
One classic approach involves a two-step sequence where the diazo compound first reacts with an olefin in a 1,3-dipolar cycloaddition to form a pyrazoline intermediate. wikipedia.org Subsequent thermal or photochemical decomposition of the pyrazoline expels N₂ to yield the cyclopropane. The thermal decomposition route is also known as the Kishner cyclopropane synthesis. wikipedia.org While this method avoids the use of metals or halogenated reagents, a significant drawback is the potential danger associated with unreacted, explosive diazo compounds, especially during thermal steps. wikipedia.org
More direct cyclopropanation occurs when the carbene is generated and immediately trapped by the olefin. For instance, diazomethane (B1218177) (CH₂N₂) can be decomposed to produce the simplest carbene, methylene (:CH₂), which reacts with alkenes to form the corresponding cyclopropane. libretexts.org The reaction's stereospecificity is a key feature; for example, cis-2-butene (B86535) yields exclusively cis-1,2-dimethylcyclopropane, while trans-2-butene produces the trans product. libretexts.org
Recent research has also explored radical-mediated pathways where diazo compounds are transformed into carbon radicals, which then add to alkenes. researchgate.net This alternative approach expands the functionalization of alkenes using diazo precursors beyond traditional carbene chemistry. researchgate.net
| Method | Precursor | Intermediate | Key Features | Reference(s) |
| 1,3-Dipolar Cycloaddition | Diazo Compound + Alkene | Pyrazoline | Two-step process; thermal or photochemical N₂ extrusion. | wikipedia.org |
| Direct Carbene Addition | Diazomethane, Ethyl Diazoacetate | Carbene (:CH₂, :CHCO₂Et) | Generated in situ; stereospecific cycloaddition. | libretexts.orgmdpi.com |
| Radical-Mediated Addition | Diazo Compound + Photocatalyst/Iron Catalyst | Carbon Radical | Achieves difunctionalization of alkenes. | researchgate.net |
Metal-Catalyzed Carbene Transfer Reactions (e.g., Rhodium, Gold)
To control the high reactivity of carbenes and improve selectivity, transition metal catalysts are widely used to mediate carbene transfer from diazo compounds to olefins. wikipedia.org In these reactions, the diazo compound reacts with a metal complex to form a metal-carbene intermediate, or carbenoid. This species is less reactive and more selective than a free carbene, leading to higher yields and better control over stereochemistry. wikipedia.orgnih.gov Rhodium, copper, and gold complexes are among the most effective catalysts for this transformation. acs.orgnih.gov
Rhodium(II) carboxylate complexes, such as dirhodium tetraacetate [Rh₂(OAc)₄], are particularly common and efficient catalysts. wikipedia.orgbeilstein-journals.org The generally accepted mechanism involves the formation of a rhodium-carbene intermediate, which then reacts with the alkene in a concerted fashion to deliver the carbene and form the cyclopropane ring, regenerating the catalyst for the next cycle. wikipedia.org This process retains the stereochemistry of the olefin.
Gold(I) catalysts have also emerged as powerful tools for carbene transfer reactions. acs.org Cationic gold(I) complexes, often featuring N-heterocyclic carbene (NHC) ligands, can activate diazo compounds like ethyl diazoacetate (EDA) and catalyze their addition to a variety of olefins, including styrene (B11656) and cyclooctene. acs.org These reactions can be highly efficient, though they may sometimes compete with other pathways like C-H insertion, depending on the substrate. acs.org
The choice of metal and its ligand framework is crucial for determining the efficiency, diastereoselectivity, and enantioselectivity of the cyclopropanation, making this a highly tunable and synthetically valuable method. wikipedia.orgacs.org
| Catalyst Type | Common Examples | Carbene Precursor | Key Characteristics | Reference(s) |
| Rhodium | Dirhodium tetraacetate [Rh₂(OAc)₄] | Diazoacetates | Broad olefin scope, high efficiency, stereospecific. | wikipedia.orgbeilstein-journals.org |
| Gold | [(IPr)Au(MeCN)]PF₆ (IPr = NHC ligand) | Ethyl diazoacetate (EDA) | High conversion, effective for various olefins. | acs.org |
| Copper | Copper(I) and Copper(II) complexes | Diazocarbonyl compounds | Historically significant, effective for many systems. | wikipedia.orgnih.gov |
Ylide-Mediated Cyclopropanation
Ylides, which are neutral molecules containing a formal positive and a formal negative charge on adjacent atoms, serve as effective methylene-transfer reagents for the cyclopropanation of electron-deficient alkenes. acsgcipr.org This method typically involves the reaction of an ylide with a Michael acceptor (an α,β-unsaturated carbonyl compound), proceeding through a conjugate addition followed by an intramolecular Sₙ2 reaction to close the three-membered ring. acsgcipr.org
Sulfur ylides are the most common reagents for this transformation, famously employed in the Corey-Chaykovsky reaction. acsgcipr.orgrsc.org Dimethylsulfoxonium methylide and dimethylsulfonium methylide are two prototypical sulfur ylides used. The reaction mechanism involves the nucleophilic addition of the ylide to the β-carbon of the α,β-unsaturated system, creating a betaine (B1666868) intermediate. This intermediate then undergoes intramolecular nucleophilic attack, with the negatively charged carbon displacing the sulfonium (B1226848) or sulfoxonium group to form the cyclopropane ring. acsgcipr.org This method is particularly valuable for its high diastereoselectivity in many cases. marquette.edu
Nitrogen ylides can also be employed for cyclopropanation. For example, an ammonium (B1175870) ylide derived from t-butyl bromoacetate (B1195939) and DABCO (1,4-diazabicyclo[2.2.2]octane) has been shown to react with vinylpyrimidines to generate the corresponding cyclopropane in high yield. acs.org More recently, palladium-catalyzed cyclopropanation reactions using sulfoxonium ylides as carbene precursors have been developed, providing a novel route to cyclopropane-fused skeletons. rsc.org Additionally, iodonium (B1229267) ylides have been used in copper-catalyzed reactions to generate metallocarbenes, which then react with alkenes to form cyclopropanes. uwaterloo.ca
Intramolecular Cyclization Routes
Intramolecular cyclization provides a powerful alternative for constructing cyclopropane rings, particularly for synthesizing compounds like this compound from acyclic precursors. This strategy involves the formation of a bond between two atoms within the same molecule, often initiated by generating a reactive intermediate such as a radical or an anion. A classic example is the Wurtz reaction, where 1,3-dihalopropanes are treated with a metal like sodium or zinc to reductively form a cyclopropane. wikipedia.orggoogle.com
Radical Cyclization Pathways (e.g., 3-exo-tet cyclization)
Radical-mediated cyclizations offer a versatile method for forming C-C bonds under mild conditions. The formation of a cyclopropane ring via this pathway typically involves a 3-exo cyclization, where a radical center at one end of a three-atom chain attacks an acceptor at the other end. rsc.org According to Baldwin's rules for ring closure, a 3-exo-tet cyclization, in which a radical attacks an sp³-hybridized (tetrahedral) carbon, is a favored process. chemtube3d.comlibretexts.org
This pathway can be initiated by generating a radical on a suitable precursor. For example, the treatment of specific homoallyl bromides with a radical initiator can lead to the exclusive formation of a cyclopropane ring through a 3-exo-trig radical cyclization. rsc.org In the context of forming a cyclopropyl-iodoalkane, a hypothetical precursor could be a 1,3-diiodide or a related species where a radical is generated at the 1-position. This primary radical could then undergo a 3-exo intramolecular substitution at the carbon bearing the second iodide, displacing an iodine radical and closing the ring. The feasibility and efficiency of such reactions depend heavily on kinetics and the stability of the intermediates involved. nih.govscripps.edu
| Cyclization Type | Description | Baldwin's Rule | Key Feature | Reference(s) |
| 3-exo-tet | 3-membered ring formation where the bond-breaking atom is outside (exo) the forming ring, and the electrophilic center is sp³ hybridized (tet). | Favorable | Allows for the formation of small, strained rings from acyclic radical precursors. | chemtube3d.comlibretexts.org |
| 3-exo-trig | 3-membered ring formation where the radical attacks an sp² hybridized (trig) center, such as a double bond. | Favorable | Effective for cyclization onto an olefinic acceptor. | rsc.orglibretexts.org |
Anionic 3-exo-tet Ring Closure Mechanisms
Similar to radical pathways, anionic intermediates can be used to construct cyclopropane rings via intramolecular cyclization. The key step is an intramolecular nucleophilic substitution where a carbanion displaces a leaving group three atoms away. This process is also governed by Baldwin's rules, which classify the 3-exo-tet ring closure as a stereoelectronically favored pathway. chemtube3d.comlibretexts.org
This type of reaction is exemplified by the formation of cyclopropanes from γ-substituted halides or sulfonates upon treatment with a strong base. The base deprotonates a carbon alpha to an electron-withdrawing group, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbon bearing the leaving group in an intramolecular Sₙ2 fashion to forge the three-membered ring. wikipedia.org Another prominent example is the Michael-initiated ring closure (MIRC), where a nucleophile adds to an electron-deficient alkene, and the resulting enolate intermediate cyclizes by displacing a leaving group. rsc.org For the synthesis of a cyclopropyl-iodoalkane, a precursor such as 1,3-diiodopropane (B1583150) could potentially undergo this type of reaction. Treatment with a strong base or an organometallic reagent could generate a transient carbanion at one end of the propane (B168953) chain, which would then rapidly displace the iodide at the other end to form the cyclopropane ring. wikipedia.orgacs.org
Double C-H Activation and Cyclization
The direct construction of a cyclopropane ring via the intramolecular coupling of two C-H bonds on a gem-dialkyl group represents an innovative approach in synthesis. nih.gov This transformation has been shown to be accessible through Palladium-catalyzed reactions involving aryl bromide or triflate precursors, which proceed via a 1,4-Pd shift mechanism. nih.govorganic-chemistry.orgacs.org
This methodology allows for the single-step synthesis of cyclopropanes by coupling two geminal methyl groups or a methyl and an activated methylene group. acs.org The process begins with the oxidative addition of an arylpalladium halide, which then undergoes a 1,4-Pd shift to form a σ-alkylpalladium intermediate. acs.org The choice of base is critical in directing the reaction pathway. While bases like carbonate tend to favor the formation of benzocyclobutene products, the use of pivalate (B1233124) as the base is crucial to divert the mechanistic pathway toward cyclization. organic-chemistry.orgacs.org Pivalate promotes a second C(sp³)–H activation, leading to a four-membered palladacycle intermediate that subsequently undergoes reductive elimination to yield the desired cyclopropane product. acs.orgchemrxiv.org This strategy has proven effective for generating a variety of arylcyclopropanes, including fused bicyclo[3.1.0] systems. nih.govchemrxiv.org
| Parameter | Description | Reference |
|---|---|---|
| Catalyst System | Palladium(II) catalysts are commonly employed. | nih.govacs.org |
| Mechanism | Involves oxidative addition followed by a 1,4-Pd shift and a second C-H activation. | acs.org |
| Key Reagent | Pivalate base is essential to favor the cyclopropane formation pathway over competing reactions. | organic-chemistry.orgacs.org |
| Precursors | Aryl bromides or triflates containing gem-dialkyl groups. | nih.gov |
| Products | Aryl-fused cyclopropanes and related bicyclic systems. | chemrxiv.org |
Introduction and Functionalization of the Iodopropyl Chain
The introduction of the 3-iodopropyl side chain onto a cyclopropane ring can be achieved through various functionalization strategies, including radical processes and nucleophilic substitutions.
Radical halogenation provides a pathway to functionalize alkanes, although its application for direct iodination is limited. The process typically involves initiation, propagation, and termination steps. While chlorination and bromination are common, direct radical iodination is often reversible and thermodynamically unfavorable. A more synthetically viable route involves the radical bromination of a propylcyclopropane (B14741258) precursor, followed by a subsequent nucleophilic substitution reaction to introduce the iodide. beilstein-journals.org For instance, a bromine radical can mediate the ring-opening and alkylation of certain cyclopropane derivatives, indicating the susceptibility of these structures to radical reactions. beilstein-journals.org
Nucleophilic displacement is a highly effective and widely used method for introducing an iodo group. The Finkelstein reaction, a classic Sₙ2 reaction, is particularly well-suited for this purpose. wikipedia.orgbyjus.com This method involves the exchange of one halogen atom for another. wikipedia.org
| Precursor | Reagents | Product | Key Principle | Reference |
|---|---|---|---|---|
| (3-Bromopropyl)cyclopropane (B3284337) | Sodium Iodide (NaI), Acetone | This compound | Precipitation of NaBr drives the reaction. | wikipedia.orgbyjus.com |
| (3-Chloropropyl)cyclopropane | Sodium Iodide (NaI), Acetone | This compound | Precipitation of NaCl drives the reaction. | wikipedia.orgunacademy.com |
| (3-Tosyloxypropyl)cyclopropane | Sodium Iodide (NaI), Acetone or DMF | This compound | Tosylate is an excellent leaving group for Sₙ2 displacement. | unacademy.com |
The synthesis of (3-iodopropyl)benzene serves as an excellent analog for the preparation of this compound. chemsynthesis.comachemblock.comnih.govsigmaaldrich.com A common and efficient laboratory-scale synthesis starts from 3-phenyl-1-propanol. The hydroxyl group is first converted into a more effective leaving group. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form the corresponding tosylate.
In the subsequent step, this tosylate undergoes a nucleophilic substitution reaction with an iodide salt, such as sodium iodide, in a polar aprotic solvent like acetone or dimethylformamide (DMF). This is another application of the Finkelstein reaction, where the tosylate leaving group is displaced by the iodide nucleophile to yield the final product, (3-iodopropyl)benzene. This two-step sequence is generally high-yielding and provides a clean product.
Enantioselective and Diastereoselective Synthesis of Cyclopropyl-Iodoalkane Derivatives
The synthesis of specific stereoisomers of substituted cyclopropanes is of significant interest, and several catalytic methods have been developed to achieve high levels of enantioselectivity and diastereoselectivity. marquette.edu These methods often rely on chiral catalysts to control the facial selectivity of the cyclopropanation reaction.
Titanium-TADDOLate Complexes:
Chiral titanium-TADDOLate complexes are effective catalysts for the asymmetric cyclopropanation of allylic alcohols. acs.orgorganic-chemistry.orgnih.gov In this methodology, a substoichiometric amount of the Ti-TADDOLate complex catalyzes the reaction between an allylic alcohol and a zinc carbenoid, such as bis(iodomethyl)zinc (B12336892) (Zn(CH₂I)₂). acs.orgnih.govacs.org The reaction proceeds through the formation of an iodomethylzinc alkoxide, which then undergoes methylene transfer under the control of the chiral Lewis acidic titanium complex. organic-chemistry.org
This approach has demonstrated excellent yields and high enantiomeric ratios, particularly for 3-aryl or 3-heteroaryl-substituted allylic alcohols. acs.orgnih.gov The resulting enantiomerically enriched cyclopropylmethanols can then serve as versatile chiral building blocks, where the hydroxyl group can be further manipulated and converted into an iodopropyl chain through standard functional group transformations.
| Substrate Type | Yield | Enantiomeric Ratio (e.r.) | Reference |
|---|---|---|---|
| 3-Aryl-substituted | Excellent | Up to 97:3 | acs.orgnih.gov |
| 3-Heteroaryl-substituted | Excellent | Up to 97:3 | nih.gov |
| Alkyl-substituted | Modest | Up to 87:13 | acs.orgresearchgate.net |
Rhodium(II) Catalysts:
Chiral dirhodium(II) catalysts are among the most powerful and versatile catalysts for the enantioselective synthesis of cyclopropanes from the reaction of alkenes with diazo compounds. nih.govnih.govnsf.gov These catalysts effectively decompose diazo compounds to generate transient metal carbene intermediates, which then undergo cyclopropanation with a wide range of alkenes. nsf.gov
A variety of chiral ligands have been developed for dirhodium(II) complexes, leading to a library of catalysts with varying steric and electronic properties. nih.gov This allows for the optimization of enantioselectivity for specific substrates. Catalysts such as Rh₂(S-DOSP)₄ and Rh₂(S-PTAD)₄ have shown exceptional levels of enantioinduction in many cases. nih.govnih.gov The metal-catalyzed cyclopropanation of electron-deficient alkenes, which can be challenging, has been successfully achieved with high stereoselectivity using catalysts like Rh₂(S-TCPTAD)₄, providing up to 98% enantiomeric excess (ee). nih.govrsc.org By choosing an appropriate alkene substrate that already contains a halogen or a precursor functional group, this methodology can provide a direct route to chiral cyclopropyl-haloalkane derivatives.
| Catalyst | Typical Substrates | Achieved Enantioselectivity (% ee) | Reference |
|---|---|---|---|
| Rh₂(R-DOSP)₄ | Styrene, Methyl aryldiazoacetates | 86-99% | nih.govnsf.gov |
| Rh₂(S-PTAD)₄ | Ortho-substituted aryldiazoacetates | High; up to 97% for specific cases | nih.gov |
| Rh₂(S-TCPTAD)₄ | Electron-deficient alkenes | Up to 98% | nih.govrsc.org |
| Rh₂(R-BNP)₄ | 3-Methoxy-substituted aryldiazoacetates | 80-90% | nih.gov |
Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (3-bromopropyl)cyclopropane |
| (3-chloropropyl)cyclopropane |
| (3-tosyloxypropyl)cyclopropane |
| (3-iodopropyl)benzene |
| 3-phenyl-1-propanol |
| p-toluenesulfonyl chloride |
| bis(iodomethyl)zinc |
| sodium iodide |
| sodium chloride |
| sodium bromide |
| acetone |
| dimethylformamide (DMF) |
| pyridine |
| pivalate |
| Rh₂(S-DOSP)₄ |
| Rh₂(S-PTAD)₄ |
| Rh₂(S-TCPTAD)₄ |
| Rh₂(R-BNP)₄ |
Substrate-Controlled Stereoselectivity in the Synthesis of this compound and its Analogs
The stereochemical outcome of cyclopropanation reactions to form this compound and analogous cyclopropyl-iodoalkane constructs can be significantly influenced by the inherent structural and stereochemical features of the alkene substrate. This substrate-controlled stereoselectivity is a cornerstone of modern organic synthesis, allowing for the predictable formation of specific stereoisomers. The primary method for such transformations, the Simmons-Smith reaction and its variants, is well-known for its stereospecificity, where the configuration of the starting alkene is retained in the cyclopropane product. organicchemistrytutor.comwikipedia.org
A pivotal factor governing diastereoselectivity in these reactions is the presence of directing groups on the substrate. While the hydroxyl group is the most extensively studied directing group, leading to syn-cyclopropanation due to its ability to coordinate with the zinc-based reagent, other functional groups can also exert stereocontrol, albeit often to a lesser extent. wikipedia.orgnih.gov The stereoselectivity is generally attributed to the delivery of the methylene group from the same face as the directing group.
In the context of synthesizing cyclopropyl-iodoalkanes, the stereocontrol can be influenced by various substituents on the alkene backbone. The steric bulk and electronic nature of these substituents dictate the facial selectivity of the cyclopropanation reaction. Generally, the cyclopropanating agent will approach the double bond from the less sterically hindered face, a principle that holds true for a wide array of substrates. wikipedia.org
For instance, in the cyclopropanation of substituted allylic alcohols, the hydroxyl group directs the Simmons-Smith reagent to the proximal face of the double bond, resulting in high diastereoselectivity for the syn-isomer. This principle has been extended to homoallylic alcohols as well, although the directing effect is somewhat diminished with increasing distance between the hydroxyl group and the alkene.
While specific studies focusing exclusively on the substrate-controlled stereoselectivity in the synthesis of this compound via cyclopropanation of a pre-existing iodo-substituted alkene are not extensively detailed in readily available literature, the general principles of stereocontrol in Simmons-Smith reactions provide a strong predictive framework. The stereochemical integrity of the double bond is maintained, and the approach of the reagent is governed by the steric and electronic environment created by the substituents on the substrate.
The following table illustrates the principle of substrate-controlled stereoselectivity in the Simmons-Smith cyclopropanation of various substituted alkenes, which serves as a model for predicting the outcomes in the synthesis of analogous cyclopropyl-iodoalkane constructs.
| Alkene Substrate | Major Diastereomer | Key Stereocontrolling Feature |
|---|---|---|
| (Z)-Alkene | cis-Cyclopropane | Stereospecificity of the reaction |
| (E)-Alkene | trans-Cyclopropane | Stereospecificity of the reaction |
| Allylic Alcohol | syn-Cyclopropylmethanol | Hydroxyl group direction |
| Homoallylic Alcohol | syn-(2-Hydroxyethyl)cyclopropane | Hydroxyl group direction (diminished) |
| Sterically Hindered Alkene | Cyclopropanation on the less hindered face | Steric hindrance |
Reactivity Profiles and Mechanistic Investigations of 3 Iodopropyl Cyclopropane
Homolytic Substitution Reactions of the 3-Iodopropyl Radical Moiety
Homolytic fission of the relatively weak carbon-iodine bond in (3-iodopropyl)cyclopropane upon initiation (e.g., thermal or photochemical) generates a primary alkyl radical, the 3-cyclopropylpropyl radical. The subsequent fate of this radical is dictated by the competition between intramolecular rearrangement and intermolecular trapping.
Intramolecular Closure to Cyclopropane (B1198618)
The 3-iodopropyl radical, and its analogues, can undergo an intramolecular homolytic substitution (SHi) reaction. This process, a 3-exo-trig cyclization, is generally less favorable than the formation of five- or six-membered rings commonly seen in radical chemistry. wikipedia.org However, studies on analogous systems, such as the 3-bromopropyl radical generated from 1,3-dibromopropane, show that ring closure to form cyclopropane does occur, albeit on an extremely fast timescale. This type of reaction is a key component of "radical clock" experiments, where the rate of a known unimolecular reaction is used to determine the rate of a competing bimolecular reaction. wikipedia.org
The formation of a new carbon-carbon bond to close the three-membered ring is driven by the release of the halogen atom. While thermodynamically accessible, the kinetic feasibility of forming a strained three-membered ring via radical cyclization is a subject of detailed mechanistic investigation.
Intermolecular Trapping Studies
The transient 3-cyclopropylpropyl radical can be intercepted by various radical trapping agents before it undergoes intramolecular rearrangement. The efficiency of this intermolecular trapping depends on the concentration and reactivity of the trapping agent. This competition forms the basis of mechanistic probes to determine the lifetime of the radical intermediate.
Commonly used trapping agents for primary alkyl radicals include nitroxides like 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) and hydrogen atom donors such as 1,4-cyclohexadiene (B1204751) or diphenylamine. harvard.edunih.govscilit.com The rate constants for these trapping reactions are well-established and can be used to infer the kinetics of competing processes. For instance, if the formation of trapped product is observed, it indicates that the rate of the intermolecular reaction is competitive with, or faster than, the rate of any intramolecular processes. The ratio of trapped product to any rearranged or cyclized products provides quantitative kinetic data about the radical intermediate. harvard.edu
| Reaction Type | Description | Competing Species/Process | Governing Factors |
|---|---|---|---|
| Intramolecular Closure | The radical attacks the carbon bearing the iodine atom, displacing iodide and forming a cyclopropane ring (a self-reaction not typically observed for this specific radical). More relevantly, rearrangement of the cyclopropylcarbinyl portion could occur. | Intermolecular Trapping | Reaction kinetics (rate constant of cyclization/rearrangement), ring strain of the product. |
| Intermolecular Trapping | The radical reacts with an external trapping agent (e.g., TEMPO, thiol, hydrogen donor). | Intramolecular Closure/Rearrangement | Concentration and reactivity (rate constant) of the trapping agent. nih.govacs.orgcmu.edu |
Ring-Opening Reactions of the Cyclopropane Ring
The high ring strain of the cyclopropane moiety (~27 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, including oxidative, metal-mediated, and electrophilic/nucleophilic pathways.
Oxidative Fragmentation with Hypervalent Iodine Reagents
Hypervalent iodine(III) reagents, such as iodosylbenzene and (diacetoxyiodo)benzene, are powerful oxidants that can effect the ring-opening of cyclopropanes. researchgate.netorganic-chemistry.org In the presence of a suitable nucleophile and often a silver salt co-catalyst, these reagents facilitate the 1,3-difunctionalization of the propyl chain resulting from the ring cleavage. rsc.orgsemanticscholar.org
The reaction is believed to proceed via an initial electrophilic attack on the cyclopropane ring by an activated iodine(III) species. rsc.orgsemanticscholar.org This leads to a ring-opened carbocationic intermediate, which is then captured by nucleophiles present in the reaction medium. For example, using a fluoride (B91410) source in conjunction with a hypervalent iodine reagent can lead to 1,3-difluorination or 1,3-oxyfluorination products. rsc.org The regioselectivity of the nucleophilic attack is governed by the stability of the resulting carbocation.
| Hypervalent Iodine Reagent | Co-reagent/Nucleophile | Typical Product | Reference |
|---|---|---|---|
| Fluoro-benziodoxole | AgBF4 | 1,3-Difluoroalkane | semanticscholar.org |
| (Diacetoxyiodo)benzene | HF-Pyridine | 1-Acetoxy-3-fluoroalkane | rsc.org |
| (Dibenzoyloxyiodo)benzene | HF-Pyridine | 1-Benzoyloxy-3-fluoroalkane | rsc.org |
Metal-Mediated Ring Cleavage (e.g., Mercury(II) Salts, Copper Nitrate)
Various metal salts can promote the cleavage of the cyclopropane C-C bond.
Mercury(II) Salts : Reagents like mercury(II) acetate (B1210297) can react with cyclopropanes in an oxymercuration-type reaction. wikipedia.orglibretexts.orgyoutube.comlibretexts.org The electrophilic mercury(II) species coordinates to the cyclopropane ring, inducing its opening to form an organomercury intermediate. This intermediate can then be reduced, typically with sodium borohydride, to yield a ring-opened product. The regiochemistry of the initial opening follows Markovnikov's rule, with the nucleophile (e.g., from the solvent) adding to the most substituted carbon of the former ring.
Copper Nitrate (B79036) : Copper(II) salts, including copper(II) nitrate, have been shown to mediate the oxidative ring-opening of cyclopropane derivatives. rsc.orgbeilstein-journals.orgorganic-chemistry.orgbeilstein-journals.org For certain substituted cyclopropanes, copper nitrate can act as both the oxidant and a source for functionalization, leading to ring expansion or 1,3-difunctionalization products. rsc.orgacs.org These reactions can proceed through either radical pathways, involving single-electron transfer (SET) from the cyclopropane to the Cu(II) center, or ionic pathways, where the copper salt acts as a Lewis acid to activate the ring. beilstein-journals.org
Nucleophilic and Electrophilic Ring Opening
The cyclopropane ring can be opened by either nucleophilic or electrophilic attack, depending on its substitution pattern.
Nucleophilic Ring Opening : For a nucleophile to attack and open the cyclopropane ring, the ring must be rendered electrophilic. This is typically achieved by the presence of one or more strong electron-withdrawing groups (e.g., carbonyl, cyano, nitro) directly attached to the ring. nih.govresearchgate.net These "donor-acceptor" cyclopropanes undergo ring-opening in a conjugate addition-type fashion. This compound lacks such activating groups, and therefore, it is generally inert to nucleophilic ring-opening under standard conditions.
Electrophilic Ring Opening : Non-activated cyclopropanes, like this compound, are more susceptible to electrophilic attack. The C-C bonds of the cyclopropane ring have significant p-character, allowing the ring to act as a nucleophile. Strong electrophiles, particularly Brønsted or Lewis acids, can protonate or coordinate to the ring, leading to the formation of a carbocationic intermediate that is rapidly trapped by a nucleophile. nih.govscispace.comacs.orgstackexchange.com This results in a 1,3-addition product across one of the C-C bonds. The reactions mediated by hypervalent iodine and metal salts described previously are prime examples of electrophilically initiated ring-opening.
Acid-Catalyzed Ring Opening
The high ring strain of the cyclopropane ring in this compound makes it susceptible to cleavage under acidic conditions. The acid-catalyzed ring-opening of cyclopropanes typically proceeds through protonation of the cyclopropane ring, followed by nucleophilic attack, leading to a 1,3-difunctionalized propane (B168953) derivative. The regioselectivity of the ring-opening is influenced by the electronic nature of the substituents on the cyclopropane ring.
In the case of monosubstituted cyclopropanes, the reaction can proceed through different mechanistic pathways depending on the nature of the substituent. For instance, aryl-substituted cyclopropanes tend to react via an SN1-type mechanism, where the ring opens to form a more stable benzylic carbocation. nih.gov Conversely, cyclopropanes bearing a carbonyl group are more likely to undergo a homo-conjugate addition pathway. nih.gov
For this compound, which possesses an alkyl substituent, the acid-catalyzed ring-opening is expected to proceed via a pathway that stabilizes the resulting carbocationic intermediate. Under the influence of a Brønsted acid catalyst, such as triflic acid in a solvent like hexafluoroisopropanol (HFIP), the cyclopropane ring can be protonated. nih.gov This is followed by nucleophilic attack, which can lead to a variety of ring-opened products depending on the nucleophile present in the reaction medium. scispace.comresearchgate.net The reaction of monosubstituted cyclopropanes with mineral acids often involves direct protonation to yield an intermediate carbocation, followed by the collapse of the resulting ion pair. nih.gov
A general mechanism for the acid-catalyzed ring-opening of a monosubstituted cyclopropane is depicted below:
A generalized scheme for the acid-catalyzed ring-opening of a monosubstituted cyclopropane, where "R" is an alkyl group like the 3-iodopropyl group, and "Nu" is a nucleophile.It is important to note that while the cyclopropane unit can be cleaved, in some cases, acid-catalyzed reactions on functionalized cyclopropanes may proceed without affecting the three-membered ring, especially in more complex molecular architectures. nih.gov
Radical Ring Opening Processes
The carbon-iodine bond in this compound is susceptible to homolytic cleavage, making it a suitable precursor for radical reactions. Radical ring-opening of cyclopropane derivatives is a well-established process driven by the release of ring strain. nih.govnih.gov These reactions typically involve the generation of a cyclopropylmethyl radical, which can undergo a rapid ring-opening to form a more stable homoallylic radical.
The generation of the initial radical at the iodine-bearing carbon can be initiated by various methods, including the use of radical initiators or through single-electron transfer (SET) processes. Once formed, the primary radical can be in equilibrium with the ring-opened radical. The position of this equilibrium and the rate of ring-opening are influenced by the substituents on the cyclopropane ring and the stability of the resulting radical.
A general pathway for the radical ring-opening of a cyclopropane derivative is as follows:
Initiation: Homolytic cleavage of the C-I bond to generate a primary alkyl radical.
Ring Opening: The highly strained cyclopropylmethyl radical undergoes rapid ring-opening to form a thermodynamically more stable homoallylic radical.
Propagation/Termination: The resulting radical can then participate in further reactions, such as hydrogen atom abstraction, addition to a multiple bond, or other radical cascade processes. nih.gov
The oxidative radical ring-opening/cyclization of cyclopropane derivatives has been extensively studied. nih.gov For example, cyclopropyl (B3062369) olefins can undergo radical addition to the double bond, forming a cyclopropyl-substituted carbon radical which then ring-opens to an alkyl radical. nih.gov Similarly, cyclopropanols can form an oxygen-centered radical upon homolytic cleavage of the O-H bond, leading to a ring-opened β-keto radical. nih.gov
A generalized scheme for the radical ring-opening process of a cyclopropane derivative, where "R" represents the functional group attached to the cyclopropane ring.Cross-Coupling and Organometallic Reactions
This compound is a valuable substrate for various cross-coupling and organometallic reactions, enabling the introduction of the 3-cyclopropylpropyl moiety into a wide range of organic molecules. The presence of the reactive carbon-iodine bond allows for its participation in reactions catalyzed by transition metals such as palladium, nickel, and cobalt, as well as in the formation of Grignard reagents.
Palladium-Catalyzed Reactions (e.g., Cyclopropylation of Heterocycles)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While specific examples detailing the use of this compound in the cyclopropylation of heterocycles are not extensively documented, the general reactivity of cyclopropyl halides in such transformations is well-established. For instance, palladium catalysts can be employed for the direct cyclopropylation of heterocycles using cyclopropyl iodides.
In a typical palladium-catalyzed cross-coupling reaction, such as a Suzuki-type coupling, a cyclopropylboronic acid can be coupled with an aryl triflate in the presence of a palladium catalyst to afford cyclopropylarenes. organic-chemistry.org These reactions often proceed with retention of the cyclopropane ring's configuration. organic-chemistry.org Similarly, palladium-catalyzed cross-coupling of cyclopropanol-derived ketone homoenolates with aryl bromides has been achieved. rsc.org
The general catalytic cycle for a palladium-catalyzed cross-coupling reaction involving an alkyl halide typically involves:
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound to form a palladium(II) intermediate.
Transmetalation: In reactions like the Suzuki coupling, the organoboron compound transfers the organic group to the palladium(II) complex. In direct arylation reactions, this step might be replaced by a concerted metalation-deprotonation pathway.
Reductive Elimination: The two organic fragments on the palladium(II) center couple, and the desired product is eliminated, regenerating the palladium(0) catalyst.
The table below summarizes representative conditions for palladium-catalyzed cross-coupling reactions involving cyclopropane derivatives.
| Catalyst | Ligand | Base | Solvent | Reactants | Product | Reference |
| Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Toluene | Cyclopropylboronic acid, Aryl triflate | Arylcyclopropane | organic-chemistry.org |
| Pd(dba)₂ | SPhos | K₂CO₃ | Dioxane | Cyclopropanol, Aryl bromide | β-Aryl ketone | rsc.org |
Nickel-Catalyzed Cross-Electrophile Coupling
Nickel-catalyzed cross-electrophile coupling has emerged as a powerful method for the formation of C(sp³)–C(sp³) bonds, particularly in reactions involving two different alkyl electrophiles. rsc.orgillinois.edu This approach is advantageous as it avoids the pre-formation of organometallic reagents. illinois.edu Given that this compound is an alkyl iodide, it is a suitable candidate for such transformations.
The key challenge in cross-electrophile coupling is achieving high selectivity for the cross-coupled product over the homocoupled byproducts. wisc.edu This is often addressed by using two electrophiles with different reactivities or by carefully controlling the reaction conditions.
The mechanism of nickel-catalyzed cross-electrophile coupling of alkyl halides is proposed to involve Ni(I) species that react with the alkyl halides to generate Rₐₗₖᵧₗ–Ni(III)–Rₐₗₖᵧₗ intermediates through a radical/Ni cage-rebound process. rsc.org
A representative nickel-catalyzed cross-electrophile coupling reaction of 1,3-dimesylates for the synthesis of alkylcyclopropanes has been reported, which proceeds through an in-situ formed 1,3-diiodide intermediate. nih.gov This highlights the utility of alkyl iodides in nickel-catalyzed cyclopropane synthesis.
The table below shows a general scheme for nickel-catalyzed cross-electrophile coupling.
| Catalyst | Ligand | Reductant | Solvent | Electrophile 1 | Electrophile 2 | Product | Reference |
| NiCl₂·glyme | Terpyridine | Zn | Acetonitrile | Aryl Halide | Alkyl Halide | Aryl-Alkyl | wisc.edu |
| NiBr₂·diglyme | 4,4'-di-tert-butyl-2,2'-bipyridine | Mn | DMF | Alkyl Mesylate | Alkyl Mesylate | Alkyl-Alkyl | nih.gov |
Cobalt-Catalyzed Reactions
Cobalt complexes have been recognized as effective and more economical alternatives to palladium and nickel for catalyzing cross-coupling reactions. researchgate.net Cobalt-catalyzed reactions can be used for the cross-coupling of alkyl halides with various organometallic reagents or in cross-electrophile coupling scenarios. acs.orgprinceton.edusemanticscholar.org
Cobalt-catalyzed Negishi-type cross-coupling of functionalized dialkylzinc reagents with primary and secondary alkyl iodides has been shown to proceed under mild conditions. acs.org This methodology allows for the construction of molecules with alkyl chains bearing sensitive functional groups. acs.org this compound, being a primary alkyl iodide, would be a suitable substrate for such a reaction.
Additionally, a cobalt(II) chloride–lithium iodide–1,3-diene catalytic system has been developed for the cross-coupling of alkyl halides with alkyl Grignard reagents. thieme-connect.com This system is particularly effective for creating sp³ carbon chains. thieme-connect.com
The table below provides an overview of typical conditions for cobalt-catalyzed cross-coupling reactions.
| Catalyst | Ligand | Reagent | Solvent | Substrate | Product | Reference |
| CoCl₂ | Chelating Nitrogen Ligands | Dialkylzinc | Acetonitrile | Alkyl Iodide | Alkyl-Alkyl | acs.org |
| CoCl₂ | None (with LiI and 1,3-diene) | Alkyl Grignard | THF | Alkyl Halide | Alkyl-Alkyl | thieme-connect.com |
| CoCl₂ | Me₄-DACH | Mn | NMP/EtOAc | Aryl Halide | Alkyl-Alkyl | semanticscholar.org |
Grignard Reagent Transformations
The formation of a Grignard reagent from this compound would yield (3-cyclopropylpropyl)magnesium iodide. This organometallic reagent would be a potent nucleophile, capable of reacting with a wide array of electrophiles to form new carbon-carbon bonds.
The preparation of Grignard reagents from relatively unreactive halides can be facilitated by using highly reactive magnesium, which can be generated by the reduction of magnesium salts. unl.eduorgsyn.org Once formed, the Grignard reagent from this compound can participate in classic Grignard reactions.
Some potential transformations of (3-cyclopropylpropyl)magnesium iodide include:
Reaction with Carbonyl Compounds: Addition to aldehydes and ketones to form secondary and tertiary alcohols, respectively.
Reaction with Esters: Double addition to form tertiary alcohols.
Reaction with Carbon Dioxide: Carboxylation to produce 4-cyclopropylbutanoic acid.
Reaction with Nitriles: Formation of ketones after hydrolysis.
Coupling Reactions: Participation in transition metal-catalyzed cross-coupling reactions.
The reactivity of Grignard reagents is well-established, and the introduction of the 3-cyclopropylpropyl group via this method offers a versatile synthetic route.
The table below illustrates the expected products from the reaction of (3-cyclopropylpropyl)magnesium iodide with various electrophiles.
| Electrophile | Product |
| Formaldehyde | 4-Cyclopropylbutan-1-ol |
| Acetone (B3395972) | 2-Methyl-5-cyclopropylpentan-2-ol |
| Carbon Dioxide | 4-Cyclopropylbutanoic acid |
| Benzonitrile | 1-Phenyl-4-cyclopropylbutan-1-one (after hydrolysis) |
Other Transformations Involving the Carbon-Iodine Bond
Radical Chain Reactions
Radical chain reactions involving this compound are initiated by the homolytic cleavage of the carbon-iodine bond. This process generates a primary alkyl radical, the 3-cyclopropylpropyl radical. Such reactions typically proceed through three fundamental stages: initiation, propagation, and termination.
Mechanism and Intermediates
The initiation step can be triggered thermally or photochemically, often with the aid of a radical initiator such as azobisisobutyronitrile (AIBN) or through atom transfer from a reagent like tributyltin hydride.
Initiation: An initiator generates a radical, which then abstracts the iodine atom from this compound to form the key 3-cyclopropylpropyl radical intermediate.
Example with Tributyltin Hydride: A tributyltin radical (Bu₃Sn•), formed from tributyltin hydride, abstracts the iodine atom to yield the 3-cyclopropylpropyl radical and tributyltin iodide.
Propagation: The 3-cyclopropylpropyl radical can then participate in a variety of propagation steps. A common pathway is the addition to an electron-deficient alkene, generating a new carbon-carbon bond and a new radical species, which continues the chain.
Termination: The reaction concludes when two radical species combine or disproportionate, resulting in non-radical products.
A significant mechanistic consideration for the 3-cyclopropylpropyl radical is the potential for rearrangement via ring-opening of the strained cyclopropane ring. While cyclopropylmethyl radicals (where the radical is adjacent to the ring) are known to undergo extremely rapid ring-opening to form homoallyl radicals, the 3-cyclopropylpropyl radical has the radical center separated from the ring by two methylene (B1212753) groups. This separation significantly reduces the driving force for ring-opening, making it much slower. Consequently, the 3-cyclopropylpropyl radical is more likely to engage in intermolecular reactions, such as addition to an alkene, before rearrangement can occur, thus preserving the cyclopropane ring in the final product.
| Step | Description | Intermediate/Product |
| Initiation | Homolytic cleavage of the C-I bond by an initiator radical (In•). | 3-Cyclopropylpropyl radical |
| Propagation | The alkyl radical adds to a generic alkene (CH₂=CH-EWG). | Adduct radical |
| Propagation | The adduct radical abstracts a hydrogen atom from a donor (e.g., Bu₃SnH). | Final product + Initiator radical |
| Termination | Combination of two radical species. | Dimer or other non-radical species |
| Side Reaction | Potential, but slow, ring-opening of the 3-cyclopropylpropyl radical. | Hex-5-enyl radical |
Reactions as an Alkylating Agent
This compound serves as an effective electrophile for introducing the 3-cyclopropylpropyl group onto various nucleophiles. As a primary alkyl iodide, it readily undergoes bimolecular nucleophilic substitution (SN2) reactions. In these reactions, a nucleophile attacks the carbon atom bearing the iodine, displacing the iodide ion as a leaving group in a single, concerted step.
This reactivity is particularly useful in carbon-carbon and carbon-heteroatom bond-forming reactions. Strong nucleophiles are typically required for efficient substitution.
Alkylation of Carbon Nucleophiles
A classic example is the malonic ester synthesis, which allows for the synthesis of substituted carboxylic acids. The enolate derived from diethyl malonate is a soft, carbon-based nucleophile that efficiently displaces the iodide from this compound.
The reaction proceeds as follows:
Enolate Formation: A base, such as sodium ethoxide (NaOEt), deprotonates diethyl malonate at the acidic α-carbon to form a resonance-stabilized enolate.
Nucleophilic Attack: The enolate anion attacks the electrophilic carbon of this compound, displacing the iodide and forming diethyl (3-cyclopropylpropyl)malonate.
Subsequent hydrolysis and decarboxylation of the product yield 5-cyclopropylpentanoic acid.
Alkylation of Heteroatom Nucleophiles
This compound also reacts cleanly with various heteroatom nucleophiles. For instance, reaction with sodium azide (B81097) (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) yields 1-azido-3-cyclopropylpropane. Similarly, reaction with sodium cyanide (NaCN) provides 4-cyclopropylbutanenitrile. These products serve as versatile intermediates for further synthetic transformations, such as reduction of the azide or nitrile to an amine or hydrolysis of the nitrile to a carboxylic acid.
The table below summarizes typical SN2 reactions where this compound acts as an alkylating agent.
| Nucleophile | Reagent | Solvent | Product |
| Diethyl malonate enolate | Diethyl malonate, NaOEt | Ethanol | Diethyl (3-cyclopropylpropyl)malonate |
| Cyanide | Sodium Cyanide (NaCN) | DMSO | 4-Cyclopropylbutanenitrile |
| Azide | Sodium Azide (NaN₃) | DMF | 1-Azido-3-cyclopropylpropane |
Computational and Spectroscopic Investigations of 3 Iodopropyl Cyclopropane and Its Reactivity
Quantum Chemical Studies (e.g., DFT, ab initio)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful computational tools for investigating the intricacies of chemical reactions involving molecules like (3-iodopropyl)cyclopropane. These methods provide detailed insights into the energetic and structural changes that occur during a chemical transformation.
Computational studies are instrumental in mapping out the potential energy surface of a reaction, allowing for the determination of energetic trends and the calculation of activation barriers for various possible reaction pathways. For a molecule such as this compound, these calculations can predict the feasibility of different reaction mechanisms, such as those involving nucleophilic substitution or radical pathways. The barrier height, or activation energy, is a critical parameter that dictates the rate of a reaction. By comparing the calculated barrier heights for different pathways, researchers can identify the most likely course of a chemical transformation under specific conditions. For instance, DFT calculations can be employed to model the transition state energies for both concerted and stepwise mechanisms, thereby providing a quantitative measure of the kinetic favorability of each route.
A key strength of quantum chemical methods is their ability to characterize the geometry and electronic structure of transient species like transition states and reaction intermediates. A transition state represents the highest energy point along a reaction coordinate and is characterized by a single imaginary vibrational frequency. Its structure provides a snapshot of the bond-breaking and bond-forming processes. For reactions of this compound, computational modeling can elucidate the structure of the transition state for, as an example, an SN2 reaction at the iodinated carbon, showing the incoming nucleophile and the departing iodide ion.
Similarly, the structures of any intermediates, which are local minima on the potential energy surface, can be optimized and analyzed. For instance, if a reaction proceeds through a carbocation intermediate, its geometry, charge distribution, and stability can be thoroughly investigated. This information is crucial for understanding the stereoselectivity and regioselectivity of a reaction.
Quantum chemical calculations offer a deep understanding of the electronic structure and bonding within a molecule. For this compound, methods like Natural Bond Orbital (NBO) analysis can be used to probe the nature of the carbon-iodine bond, the hybridization of the cyclopropyl (B3062369) carbons, and the distribution of electron density throughout the molecule. The unique "bent" bonds of the cyclopropane (B1198618) ring, a consequence of its strained geometry, can be visualized and quantified.
This analysis helps in rationalizing the molecule's reactivity. For example, the calculated partial charges on the atoms can indicate the most likely sites for nucleophilic or electrophilic attack. Furthermore, the energies of the frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) can provide insights into the molecule's behavior in pericyclic reactions and its interactions with other reagents.
Advanced Spectroscopic Techniques for Mechanistic Elucidation
Experimental techniques play a vital role in validating and complementing computational findings. Advanced spectroscopic methods are particularly powerful for probing reaction mechanisms by directly observing key intermediates and monitoring the progress of a reaction in real-time.
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is highly specific for the detection of species with unpaired electrons, such as radicals. scielo.org.mxnih.govmdpi.com If a reaction involving this compound is suspected to proceed through a radical mechanism, for instance, via homolytic cleavage of the carbon-iodine bond, EPR spectroscopy would be the ideal tool to detect and characterize the resulting cyclopropylpropyl radical. scielo.org.mx
The EPR spectrum provides information about the electronic environment of the unpaired electron through the g-factor and hyperfine coupling constants. The hyperfine couplings arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., 1H), and their analysis can reveal the structure and conformation of the radical intermediate. qub.ac.uk In cases where the radical intermediates are too short-lived to be observed directly, spin trapping techniques can be employed. This involves adding a "spin trap" molecule that reacts with the transient radical to form a more stable radical adduct that can be readily detected by EPR. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying the structure and dynamics of molecules in solution. copernicus.orgnih.gov For this compound, 1H and 13C NMR would provide detailed information about its ground-state structure and the connectivity of its atoms. Furthermore, advanced NMR techniques can be used to study its conformational dynamics. copernicus.orgnih.gov The propyl side chain can adopt various conformations through rotation around the carbon-carbon single bonds, and techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the through-space proximity of different protons, helping to determine the preferred solution-state conformation.
NMR is also an invaluable tool for monitoring the progress of a reaction in real-time. copernicus.org By acquiring NMR spectra at different time points, the disappearance of the starting material and the appearance of products can be tracked. This allows for the determination of reaction kinetics and can also lead to the detection of reaction intermediates if they are present in sufficient concentration and have a long enough lifetime. Changes in chemical shifts and coupling constants during the reaction can provide clues about the structural transformations that are occurring.
Mass Spectrometry for Reaction Product and Intermediate Identification
Mass spectrometry serves as a pivotal analytical technique for the elucidation of reaction pathways involving this compound, enabling the identification of transient intermediates and final products. The fragmentation patterns observed in mass spectra provide structural information that is crucial for confirming proposed reaction mechanisms. Analysis is typically performed using techniques such as electron ionization (EI) or electrospray ionization (ESI), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS) for the separation of complex mixtures.
In the context of reactions involving this compound, mass spectrometry can be employed to monitor the transformation of the starting material and the emergence of new species. The interpretation of the resulting mass spectra relies on the predictable fragmentation of the molecular ions, which are influenced by the inherent structural features of the analyte, namely the cyclopropane ring, the propyl chain, and the iodine substituent.
Detailed research findings from studies on related cyclopropane derivatives and organoiodine compounds allow for the postulation of characteristic fragmentation pathways for this compound and its reaction products. The high energy imparted during electron ionization often leads to the cleavage of the weakest bonds. In this compound, the carbon-iodine bond is particularly susceptible to homolytic cleavage, which would result in the loss of an iodine radical.
Furthermore, the cyclopropane ring itself can undergo characteristic fragmentation, including ring-opening to form isomeric alkene radical cations. The propyl chain can also fragment through the loss of successive methylene (B1212753) units. High-resolution mass spectrometry (HRMS) is particularly valuable in this context, as it allows for the determination of the elemental composition of ions, aiding in the differentiation between isobaric species.
The identification of reaction intermediates is often more challenging due to their low concentrations and short lifetimes. However, techniques such as ESI-MS are well-suited for detecting charged intermediates that may be present in the reaction mixture. By carefully analyzing the mass spectra at different reaction times, it is possible to track the evolution of intermediates and correlate their appearance and disappearance with the consumption of reactants and the formation of products.
Below is a table summarizing the plausible mass-to-charge ratios (m/z) and proposed structures of key fragments that could be observed in the mass spectrum of this compound and its derivatives, aiding in the identification of reaction products and intermediates.
| m/z | Proposed Ion Structure | Formula | Significance in Structural Elucidation |
| 210 | [C6H11I]•+ | C6H11I | Molecular ion of this compound. Its presence confirms the identity of the starting material. |
| 127 | I+ | I | Indicates the presence of iodine in the molecule, resulting from the cleavage of the C-I bond. |
| 83 | [C6H11]+ | C6H11 | Represents the (3-cyclopropylpropyl) cation, formed by the loss of an iodine radical from the molecular ion. |
| 69 | [C5H9]+ | C5H9 | A common fragment resulting from the loss of a methyl group from the [C6H11]+ ion or rearrangement and fragmentation. |
| 55 | [C4H7]+ | C4H7 | Suggests further fragmentation of the alkyl chain or the cyclopropane ring. |
| 41 | [C3H5]+ | C3H5 | Corresponds to the cyclopropyl cation or allyl cation, indicating the presence of the three-membered ring or its rearranged isomer. |
This interactive data table allows for the filtering and sorting of potential fragments, providing a valuable tool for the analysis of mass spectral data in studies of the reactivity of this compound.
Applications of 3 Iodopropyl Cyclopropane As a Synthetic Building Block in Complex Molecule Construction
Precursor in Annulation and Cycloaddition Reactions
The dual reactivity of (3-iodopropyl)cyclopropane makes it a valuable precursor in annulation and cycloaddition reactions, enabling the synthesis of a variety of cyclic and polycyclic systems. These reactions can proceed through ionic, radical, or organometallic intermediates, leading to the formation of new ring structures.
The construction of fused and spirocyclic systems often relies on intramolecular reactions where different parts of a molecule are brought together to form new rings. While direct examples involving this compound are not extensively documented in readily available literature, its structure is amenable to strategies leading to such systems. For instance, conversion of the iodopropyl moiety into a nucleophilic or electrophilic center allows for intramolecular reactions with a suitably functionalized cyclopropane (B1198618) ring, or vice versa.
A general strategy for forming fused bicyclic systems, such as bicyclo[4.1.0]heptanes, involves the intramolecular cyclization of a six-carbon chain onto a pre-existing ring. In a hypothetical scenario, this compound could be elaborated into a longer chain with a reactive site that could then cyclize back onto the cyclopropane ring, although this is not a common strategy. More practically, the iodopropyl group can be used to attach the cyclopropane moiety to a molecule that then undergoes a separate cyclization reaction.
The synthesis of spirocycles, which contain two rings connected by a single atom, can be envisaged through several pathways starting from this compound. One conceptual approach involves the generation of a cyclopropylmethyl radical from this compound, which can then add to an appropriately substituted alkene tethered to the cyclopropane, followed by a radical cyclization to form the spirocyclic system.
The formation of more complex polycyclic skeletons can be achieved through tandem or cascade reactions initiated from a simple precursor like this compound. A key reaction type that enables the construction of polycyclic frameworks is the radical cyclization. The reduction of this compound with a radical initiator, such as a tin hydride, generates a 3-cyclopropylpropyl radical. If this radical is part of a larger molecule containing unsaturation, it can initiate a cascade of cyclizations to form multiple rings in a single step.
For example, a substrate prepared by coupling this compound with a diene could undergo a radical-initiated cascade to form a bicyclic system. The initial 3-cyclopropylpropyl radical could add to one of the double bonds, and the resulting radical could then cyclize onto the second double bond, leading to a polycyclic structure. The efficiency and stereochemical outcome of such reactions would depend on the geometry of the substrate and the reaction conditions.
The table below summarizes hypothetical reaction pathways for the formation of complex cyclic systems starting from this compound.
| Target System | Hypothetical Reaction Pathway | Key Intermediate |
| Fused Bicyclic | Intramolecular cyclization of a derivative | Functionalized cyclopropyl (B3062369) derivative |
| Spirocyclic | Radical addition-cyclization cascade | Cyclopropylmethyl radical |
| Polycyclic | Tandem radical cyclization of a diene substrate | 3-Cyclopropylpropyl radical |
Integration into Multi-Step Organic Syntheses
This compound serves as a valuable building block for introducing the cyclopropylmethyl motif into larger molecules during multi-step syntheses. Its ability to participate in a wide range of coupling and substitution reactions makes it a versatile component in the synthesis of complex natural products and pharmaceutically active compounds.
The stereoselective synthesis of chiral molecules containing a cyclopropane ring is of significant interest in medicinal chemistry. While this compound itself is achiral, it can be used in stereoselective reactions to create chiral centers. For example, the iodine atom can be displaced by a chiral nucleophile in an S\textsubscript{N}2 reaction, leading to a chiral product. Alternatively, the iodopropyl group can be converted into an organometallic reagent, which can then undergo an asymmetric addition to a prochiral aldehyde or ketone in the presence of a chiral ligand.
Furthermore, if the cyclopropane ring in a derivative of this compound is substituted with chiral auxiliaries, subsequent reactions can be directed to occur with high stereoselectivity. After the desired transformation, the chiral auxiliary can be removed, yielding an enantiomerically enriched product. The development of catalytic asymmetric methods for reactions involving cyclopropyl-containing substrates is an active area of research, and this compound represents a potential starting material for such investigations.
The cyclopropylmethyl group is a structural feature in a number of biologically active compounds. This compound is an ideal starting material for the synthesis of molecules containing this moiety. The iodopropyl group can be readily converted into other functional groups, allowing for its incorporation into a wide variety of molecular scaffolds.
For example, the reaction of this compound with amines, thiols, or alkoxides can be used to synthesize cyclopropyl-containing amines, sulfides, and ethers, respectively. The formation of a Grignard reagent from this compound, followed by reaction with an electrophile, provides a powerful method for carbon-carbon bond formation. This allows for the attachment of the cyclopropylmethyl group to a wide range of organic molecules.
The following table provides examples of transformations of this compound to introduce the cyclopropylmethyl moiety into different classes of organic compounds.
| Reactant | Reagent | Product Class |
| This compound | R₂NH | Cyclopropylalkylamine |
| This compound | RSH, base | Cyclopropylalkyl sulfide |
| This compound | Mg, then RCHO | Cyclopropylalkyl alcohol |
| This compound | R-C≡C-Li | Alkylated alkyne |
Role in the Development of New Organic Methodologies
The unique reactivity of this compound and its derivatives makes it a useful tool for the development of new synthetic methods. The propensity of the cyclopropylmethyl radical to undergo rapid ring-opening has been exploited as a "radical clock" to study the kinetics of radical reactions. wikipedia.org The rate of this ring-opening is well-calibrated and can be used to determine the rates of competing radical processes. wikipedia.org
The generation of a radical at the carbon bearing the iodine in this compound leads to the formation of a primary alkyl radical. However, if a radical is generated on the carbon adjacent to the cyclopropane ring in a derivative, a cyclopropylmethyl radical is formed. This radical can undergo a very fast ring-opening to a homoallylic radical. psu.edu This predictable reactivity can be harnessed in the design of new tandem reactions where the ring-opening of the cyclopropane is a key step in the formation of a more complex product.
Moreover, the strain energy of the cyclopropane ring can be a driving force in certain reactions. For example, transition metal-catalyzed reactions involving derivatives of this compound could lead to novel ring-opening or rearrangement pathways that are not accessible with unstrained alkyl halides. The development of new catalytic systems that can selectively activate and transform the cyclopropyl group in the presence of other functional groups is an ongoing challenge in organic synthesis.
The study of homolytic substitution reactions involving 3-iodopropyl radicals has contributed to our understanding of radical-mediated cyclopropane formation. elsevierpure.com Research has shown that the reduction of 2-substituted 1,3-diiodopropane (B1583150) derivatives with tin hydride leads to the formation of substituted cyclopropanes through a homolytic substitution of the 3-iodopropyl radical. elsevierpure.com This methodology provides a valuable route to functionalized cyclopropanes.
Ligand Design and Catalyst Development
The development of novel ligands is a cornerstone of advancing transition-metal catalysis, as the ligand sphere around a metal center dictates its reactivity, selectivity, and stability. Phosphine (B1218219) ligands, in particular, are ubiquitous in catalysis, and their electronic and steric properties can be finely tuned by modifying their backbone structure. sioc-journal.cn The incorporation of a cyclopropane ring into a ligand backbone is a promising strategy due to the ring's rigid structure and unique electronic nature, which can enforce specific conformations and influence the catalytic pocket. sioc-journal.cnresearchgate.net
Similarly, N-heterocyclic carbenes (NHCs) have become a dominant class of ligands in catalysis, particularly for ruthenium-based olefin metathesis. nih.govresearchgate.net The synthesis of NHC ligands typically involves the N-alkylation of an imidazole (B134444) or imidazolium (B1220033) salt. This compound could be employed as an alkylating agent to append the cyclopropylpropyl moiety to one or both nitrogen atoms of the heterocyclic core. This modification would introduce sp³-rich character and specific steric features to the ligand periphery, which is known to have a profound impact on the activity and stability of the resulting metal complexes. nih.gov
Although specific examples detailing the synthesis of catalysts from this compound are not prominent in the literature, the fundamental reactivity of the molecule aligns well with established protocols for creating ligands that are central to modern catalysis. nih.govnih.gov The interest in chiral cyclopropane-based ligands for asymmetric catalysis further underscores the potential value of this building block, should chiral versions become readily accessible. researchgate.netnih.gov
Exploration of Novel Reaction Pathways (e.g., Radical/Polar Crossover)
This compound and its derivatives are key precursors for generating 3-cyclopropylpropyl radicals, which are valuable intermediates in the exploration of novel reaction pathways for ring formation. A significant application lies in intramolecular homolytic substitution (SHi) reactions. Research has demonstrated that 3-iodopropyl radicals, often generated from precursors like this compound, can undergo cyclization. elsevierpure.com This process involves the radical center attacking a suitable atom or group, leading to the formation of a new ring.
A notable example is the formation of cyclopropanes through the homolytic substitution at a tin center. In these reactions, a 3-iodopropyl radical can be generated and subsequently react to form a cyclopropane ring structure. The rate constant for the cyclization of the 3-iodopropyl radical itself via homolytic substitution has been studied, highlighting its facility for ring closure. elsevierpure.com
This reactivity is conceptually related to modern strategies like radical/polar crossover reactions, which have gained prominence in photoredox catalysis. researchgate.net In a typical radical/polar crossover sequence, a radical is generated and adds to an alkene. The resulting radical intermediate is then converted (often by reduction from a photocatalyst) into an anion—the "polar" species. This anion can then undergo a subsequent polar reaction, such as an intramolecular cyclization via nucleophilic attack, to form the final product.
While not always initiated by photoredox catalysis, the reactions involving the 3-cyclopropylpropyl radical derived from this compound fit the broader paradigm of using a radical intermediate to trigger a cyclization event. The generation of the radical from the carbon-iodine bond is the initiating step, which is then followed by a ring-forming reaction. This two-stage reactivity allows for the construction of cyclic architectures under conditions that can be milder than purely ionic or concerted pathways. The exploration of these radical-mediated cyclizations continues to be an active area of research for the efficient synthesis of complex cyclic molecules. researchgate.net
Future Perspectives and Emerging Research Avenues
Expansion of Catalytic Systems for Selective Transformations
The development of novel catalytic systems is paramount for achieving selective and efficient transformations of (3-iodopropyl)cyclopropane. While transition-metal catalysis has been instrumental in activating C(sp³)-halide bonds, future research will likely focus on expanding the repertoire of catalysts to achieve unprecedented levels of selectivity and functional group tolerance. nih.gov
One promising avenue is the use of earth-abundant, first-row transition metals. For instance, copper-catalyzed enantioconvergent radical cross-coupling reactions, which have shown success with other cyclopropyl (B3062369) halides, could be adapted for this compound. This would enable the stereoselective introduction of various substituents at the carbon bearing the iodine atom, a significant challenge in current synthetic methods. The development of new chiral N,N,N-ligands will be crucial in enhancing the efficiency and enantioselectivity of these copper-catalyzed reactions.
Furthermore, palladium-catalyzed cross-coupling reactions of organometallic reagents derived from this compound hold considerable promise. organic-chemistry.orgrsc.org Research into novel phosphine (B1218219) ligands and reaction conditions could expand the scope of compatible coupling partners, allowing for the formation of C-C, C-N, and C-O bonds with high efficiency. Cobalt-catalyzed cross-coupling reactions also present a viable and cost-effective alternative for introducing the (3-iodopropyl)cyclopropyl moiety into organic molecules. organic-chemistry.org
The following table summarizes potential catalytic systems for the selective transformation of this compound:
| Catalytic System | Transformation Type | Potential Advantages | Key Research Focus |
| Copper with Chiral N,N,N-Ligands | Enantioconvergent Radical Cross-Coupling | High enantioselectivity, use of earth-abundant metal | Ligand design, optimization of reaction conditions |
| Palladium with Novel Phosphine Ligands | Cross-Coupling with Organometallics | Broad substrate scope, formation of diverse bonds | Development of robust and versatile ligand systems |
| Cobalt Catalysis | Cross-Coupling Reactions | Cost-effective, chemoselective | Catalyst development, exploration of reaction scope |
Advanced Computational Modeling for Predictive Synthesis
Advanced computational modeling is set to play an increasingly important role in predicting the reactivity and guiding the synthesis of molecules containing the this compound motif. Density Functional Theory (DFT) calculations, for example, can provide valuable insights into the mechanisms of various transformations, including nucleophilic substitution and ring-opening reactions. nih.gov
Theoretical studies can be employed to investigate the potential energy surfaces of different reaction pathways, helping to rationalize and predict the regioselectivity and stereoselectivity of catalytic and non-catalytic transformations. For instance, computational models can elucidate the factors governing the competition between SN2-type substitution at the iodopropyl side chain and ring-opening of the cyclopropane (B1198618) moiety. Understanding these factors is crucial for designing reaction conditions that favor the desired outcome.
Moreover, computational modeling can aid in the design of new catalysts and reagents. By simulating the interactions between the substrate and the catalyst, researchers can identify key structural features that enhance catalytic activity and selectivity. This predictive power can significantly accelerate the discovery and optimization of new synthetic methods. Theoretical studies on the ring-opening of substituted cyclopropenes mediated by gold(I) catalysts have already demonstrated the utility of this approach in predicting regioselectivity based on the electronic properties of the substituents. bath.ac.uk Similar computational approaches can be applied to predict the behavior of this compound in various reaction environments.
Development of Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic routes, and the synthesis and transformations of this compound are no exception. Future research will focus on developing more environmentally benign methods that minimize waste, reduce the use of hazardous materials, and improve energy efficiency. acs.org
One key area of development is the use of alternative and safer reaction media. Water, ionic liquids, and solvent-free reaction conditions are being explored as greener alternatives to traditional volatile organic solvents. researchgate.net For instance, the development of water-tolerant catalytic systems for cross-coupling reactions of this compound would significantly reduce the environmental impact of these transformations.
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a promising solvent-free approach. Ball-milling-enabled Simmons-Smith reactions have been successfully employed for the synthesis of cyclopropanes, demonstrating the potential of mechanochemistry in this area. ucl.ac.uk Adapting such methods for the synthesis and functionalization of this compound could lead to highly efficient and sustainable processes.
The following table highlights key green chemistry approaches applicable to this compound:
| Green Chemistry Approach | Application | Potential Benefits |
| Alternative Reaction Media (e.g., water) | Synthesis and functionalization | Reduced use of volatile organic compounds, improved safety |
| Mechanochemistry (Ball-milling) | Solvent-free synthesis | Elimination of bulk solvents, high efficiency |
| Photocatalysis | Light-driven transformations | Use of renewable energy source, mild reaction conditions |
Exploration of Novel Reactivity Modes for the Cyclopropyl-Iodopropyl Motif
The unique combination of a strained cyclopropane ring and a reactive iodopropyl side chain in this compound opens the door to the exploration of novel reactivity modes. The high ring strain of the cyclopropane can be harnessed to drive ring-opening reactions, leading to the formation of more complex acyclic or larger cyclic structures. nih.gov
Future research is expected to focus on developing catalytic systems that can selectively trigger and control these ring-opening reactions. For example, oxidative radical ring-opening/cyclization strategies, which have been successful for other cyclopropane derivatives, could be applied to this compound to generate novel carbocyclic and heterocyclic scaffolds. nih.gov The interplay between the radical on the side chain and the strained ring could lead to unprecedented and synthetically valuable transformations.
Furthermore, the development of reactions that proceed via the formation of a cyclopropylcarbinyl radical or cation intermediate could unlock new synthetic pathways. These highly reactive intermediates can undergo a variety of rearrangements and additions, providing access to a diverse range of molecular architectures. The investigation of such novel reactivity will not only expand the synthetic utility of this compound but also deepen our fundamental understanding of the chemistry of strained ring systems.
Q & A
Basic Research Question
- ¹H NMR : Distinct signals for cyclopropane protons (δ ~0.5–1.5 ppm) and the iodopropyl chain (δ ~1.8–2.2 ppm for CH2 adjacent to iodine) .
- IR spectroscopy : C-I stretching vibrations (~500–600 cm⁻¹) and cyclopropane ring deformations (~800–1000 cm⁻¹) .
- Mass spectrometry : Molecular ion peak at m/z 210 (C6H11I) and fragments at m/z 127 (cyclopropane loss) .
In what ways does the iodine substituent in this compound affect its reactivity in nucleophilic substitution reactions compared to non-halogenated analogs?
Advanced Research Question
The iodine atom enhances leaving-group ability due to its polarizability and weak C-I bond strength (~55 kcal/mol):
- Stereoelectronic effects : The bulky iodine induces steric hindrance, favoring SN2 mechanisms with backside attack .
- Comparative reactivity : Iodine derivatives undergo substitution ~10³ times faster than chlorinated analogs, as shown in solvolysis studies .
- Side reactions : Competing elimination (e.g., β-hydride elimination) is minimized by the cyclopropane ring’s rigidity .
What are the thermodynamic properties (e.g., enthalpy of formation, vapor pressure) of this compound, and how are they experimentally determined?
Basic Research Question
Key thermodynamic data include:
- Enthalpy of formation (ΔfH°) : Measured via combustion calorimetry (e.g., ~-3770 kJ/mol for liquid cyclopropane derivatives) .
- Vapor pressure : Determined using static manometry or gas saturation methods (e.g., ~220 mmHg at 25°C for iodinated analogs) .
- Phase behavior : Gas chromatography with temperature-programmed columns quantifies boiling points and partition coefficients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
